![molecular formula C14H12ClN3O3S B2764251 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 897759-64-7](/img/structure/B2764251.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as CTAP, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of opioid receptor antagonists and has been shown to have a high affinity for the mu-opioid receptor.
Scientific Research Applications
Antioxidant Activity
One study focused on the synthesis of derivatives related to N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, revealing their potential as antioxidants. The derivatives demonstrated promising antioxidant activity, assessed through molecular docking and in vitro studies, highlighting their efficacy against oxidative stress (Hossan, 2020).
Anticancer Properties
Research into the structural variations of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide derivatives has shown potential anticancer activities. Some studies have focused on the synthesis of new derivatives and their evaluation against various cancer cell lines, revealing specific compounds that exhibit significant anticancer activity, promising for future therapeutic applications (Evren et al., 2019).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been extensively used to predict the interaction of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide derivatives with various biological targets. These studies provide insights into the compound's potential mechanisms of action and efficacy as therapeutic agents, particularly in antioxidant and anticancer capacities (Mary et al., 2020).
Synthesis Methods
Several papers have detailed the synthesis methods for creating derivatives of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, contributing to the chemical literature by providing new routes and methodologies. These synthesis techniques are crucial for the development of compounds with enhanced biological activities and could lead to new therapeutic agents (Yu et al., 2014).
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-7-8(15)2-3-9-13(7)17-14(22-9)16-10(19)6-18-11(20)4-5-12(18)21/h2-3H,4-6H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCGJPWHDQEYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)CN3C(=O)CCC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
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